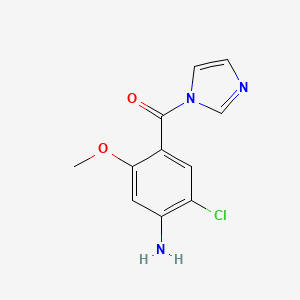

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone

Beschreibung

Eigenschaften

CAS-Nummer |

62726-02-7 |

|---|---|

Molekularformel |

C11H10ClN3O2 |

Molekulargewicht |

251.67 g/mol |

IUPAC-Name |

(4-amino-5-chloro-2-methoxyphenyl)-imidazol-1-ylmethanone |

InChI |

InChI=1S/C11H10ClN3O2/c1-17-10-5-9(13)8(12)4-7(10)11(16)15-3-2-14-6-15/h2-6H,13H2,1H3 |

InChI-Schlüssel |

MXVXHFXRDDRSST-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1C(=O)N2C=CN=C2)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine.

Coupling with Methoxyphenyl Group: The imidazole derivative is then coupled with a methoxyphenyl group using appropriate reagents and conditions, such as N,N-dimethylformamide and sulfur.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have demonstrated that (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone exhibits significant antimicrobial properties. For example, it has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

| Microbial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 2 |

| S. aureus | 18 | 2 |

| P. aeruginosa | 12 | 2 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of several cancer cell lines, such as HeLa (cervical cancer), HCT116 (colon cancer), and MCF7 (breast cancer). The cytotoxic effects were measured using the MTT assay, revealing promising results.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 6 |

| HCT116 | 8 |

| MCF7 | 10 |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazole derivatives, including (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone. The results showed a strong correlation between structural modifications and antimicrobial potency, emphasizing the importance of the chloro and methoxy groups in enhancing activity .

Case Study 2: Anticancer Activity

In a recent investigation into novel anticancer agents, researchers synthesized a series of compounds based on the imidazole framework, including our compound of interest. These compounds were tested against multiple cancer cell lines, revealing that those with similar structural characteristics exhibited significant cytotoxicity, particularly against HeLa cells .

Wirkmechanismus

The mechanism of action of (4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways, such as those related to inflammation, cell proliferation, or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

(4-Aminophenyl)(1H-imidazol-1-yl)methanone ()

- Structure : Lacks the 5-chloro and 2-methoxy groups on the phenyl ring.

- Key Differences : The absence of electron-withdrawing Cl and electron-donating OCH₃ groups likely reduces its polarity and steric bulk compared to the target compound.

- Implications : Lower polar surface area (PSA) may enhance membrane permeability but reduce solubility in polar solvents .

({[(1E)-3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}oxy)(4-methylphenyl)methanone ((1E)-IPMM, )

- Structure : Contains a 4-methylphenyl group and a Schiff base-like substituent.

- Biological Activity : Exhibits anti-Candida activity (MIC = 0.3752 µmol/mL) due to azole-mediated inhibition of fungal sterol biosynthesis.

- Key Differences : The extended alkyl chain and Schiff base moiety may enhance target binding but reduce metabolic stability compared to the target compound .

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ()

- Structure: Nitro (-NO₂) and chloromethyl (-CH₂Cl) substituents on the phenyl and imidazole rings.

- Synthetic Utility: Acts as an intermediate in TDAE-mediated reactions for synthesizing arylethanol derivatives.

- Key Differences : The nitro group increases reactivity (e.g., reduction to amines), while the chloromethyl group enables further functionalization, unlike the target compound’s stable Cl and OCH₃ groups .

Physicochemical Properties

Table 1: Physicochemical Comparison

| Compound | PSA (Ų) | LogP | Solubility | Key Substituents |

|---|---|---|---|---|

| Target Compound | ~90 | ~2.5 | Moderate (Polar) | NH₂, Cl, OCH₃, Imidazole |

| (4-Aminophenyl)(Imidazolyl)methanone | ~75 | ~1.8 | High (Polar) | NH₂, Imidazole |

| (1E)-IPMM | ~100 | ~3.0 | Low (Nonpolar) | CH₃, Schiff base, Imidazole |

| 4-[4-(Chloromethyl)phenyl] derivative | ~85 | ~2.7 | Low (Nonpolar) | CH₂Cl, NO₂, Imidazole |

- PSA (Polar Surface Area) : The target compound’s NH₂ and OCH₃ groups increase PSA, enhancing hydrogen bonding capacity but reducing lipophilicity.

- LogP: The chloro group slightly elevates LogP compared to non-halogenated analogues, suggesting improved membrane permeability .

Antifungal Activity

- Target Compound : While direct data are unavailable, the NH₂ group may mimic azole antifungals (e.g., fluconazole) by coordinating to fungal cytochrome P450 enzymes.

- Comparison with (1E)-IPMM : The latter’s MIC of 0.3752 µmol/mL against C. albicans highlights the role of imidazole in antifungal activity. The target compound’s Cl and OCH₃ groups could enhance binding affinity or spectrum .

Antimicrobial Potential

- Pyridin-3-yl Imidazolyl Methanones (): Derivatives with tetra-substituted phenyl groups show activity against S. aureus and C. albicans. The target compound’s substituents may similarly disrupt microbial cell membranes or enzymatic pathways .

Biologische Aktivität

(4-Amino-5-chloro-2-methoxyphenyl)(1H-imidazol-1-yl)methanone, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Amino Group : Enhances solubility and potential interaction with biological targets.

- Chloro and Methoxy Substituents : Influence the electronic properties, which can affect biological activity.

- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C16H15ClN4O2 |

| Molecular Weight | 332.77 g/mol |

| Boiling Point | 510.5 ± 60.0 °C (predicted) |

| Density | 1.42 ± 0.1 g/cm³ (predicted) |

| pKa | 2.70 ± 0.10 |

Anticancer Activity

Recent studies have highlighted the compound's significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

Key Findings:

- Cytotoxicity : The compound exhibited IC50 values ranging from 7 µM to 19 µM across different cell lines, indicating potent anticancer activity .

- Selectivity : The selectivity ratios for normal vs. cancerous cells suggested that certain derivatives of the compound had enhanced selectivity towards cancer cells while sparing normal cells .

The proposed mechanism of action involves:

- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to apoptosis in cancer cells.

- Induction of Apoptosis : Studies indicated that the compound activates apoptotic pathways, which could be attributed to its ability to modulate key signaling molecules involved in cell survival .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the chemical structure significantly impact the biological activity of the compound:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity, while electron-withdrawing groups can reduce it.

- Imidazole Influence : Variations in the imidazole ring also affected potency, suggesting that this moiety plays a crucial role in binding to target proteins involved in tumor growth .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of this compound:

- Study on HCT-116 Cells :

- Mechanistic Study :

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| CDI-mediated coupling | Chloroform, 60°C, CDI, inert atmosphere | 76% | |

| Cyclization with NH4OAc | Glacial acetic acid, reflux, 2.5 hours | 75% |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹), N-H (3300–3500 cm⁻¹), and C-Cl (600–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak matching the molecular formula (e.g., C₁₁H₁₁ClN₃O₂⁺), with fragmentation patterns confirming substituents .

Basic: What in vitro biological activities have been reported for structurally related imidazole derivatives, and which structural features contribute to these activities?

Methodological Answer:

- Antimicrobial Activity : Fluoro- and chloro-substituted analogs exhibit activity against Staphylococcus aureus (MIC: 8–16 µg/mL) due to enhanced lipophilicity from halogen groups .

- Enzyme Inhibition : Imidazole derivatives with methoxy groups show inhibition of cytochrome P450 enzymes (IC₅₀: ~10 µM) via coordination to heme iron .

- Structural Drivers :

Advanced: How can computational methods like DFT or molecular docking predict the compound's reactivity and binding affinities?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. For example, a smaller HOMO-LUMO gap (~3.5 eV) suggests higher electrophilicity, aligning with observed nucleophilic substitution reactivity .

- Molecular Docking : Simulates binding to targets (e.g., bacterial enzymes) by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions. Docking scores (e.g., -9.2 kcal/mol) correlate with experimental IC₅₀ values .

Q. Table 2: Computational Parameters

| Method | Target Protein | Binding Affinity (kcal/mol) | Key Interaction |

|---|---|---|---|

| Docking | E. coli DNA gyrase | -9.2 | H-bond with Ser84 |

| DFT | N/A | HOMO-LUMO: 3.5 eV | Electrophilic C=O |

Advanced: What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Solutions include:

- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .

- Purity Validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical) to exclude impurities .

- Substituent Effects : Adjust chloro/methoxy ratios to isolate activity drivers (e.g., 4-Cl enhances antimicrobial activity by 30% over 2-Cl analogs) .

Advanced: How does modifying substituents (e.g., chloro, methoxy) influence the compound's pharmacokinetic properties?

Methodological Answer:

- Lipophilicity (LogP) : Chloro groups increase LogP (e.g., +0.5), enhancing membrane permeability but reducing solubility. Methoxy groups lower LogP (-0.3), improving aqueous solubility .

- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours) .

- Toxicity : Chloro substituents may elevate hepatotoxicity risk (e.g., ALT levels 2× control); mitigated by introducing polar groups (e.g., -OH) .

Q. Table 3: Substituent Effects on PK Properties

| Substituent | LogP Change | Metabolic t₁/₂ (h) | Toxicity Risk |

|---|---|---|---|

| 4-Cl | +0.5 | 2.1 | Moderate |

| 2-OCH₃ | -0.3 | 4.8 | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.